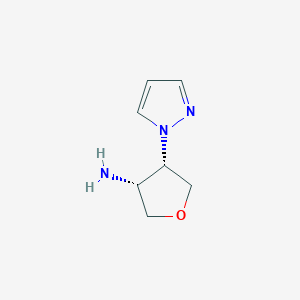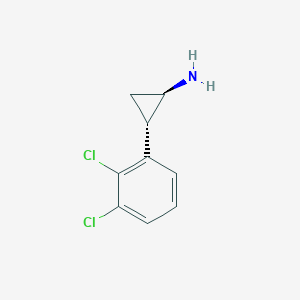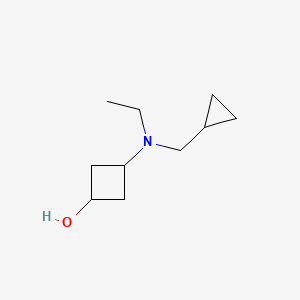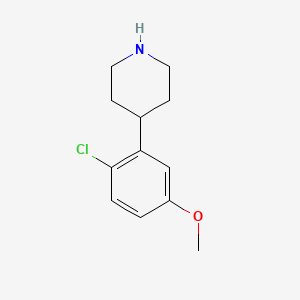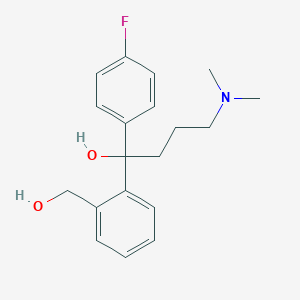
4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and a hydroxymethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, a fluorophenyl compound can undergo nucleophilic substitution with a dimethylamino group.
Reduction Reactions: These reactions are used to reduce intermediate compounds to the desired product. For instance, a ketone intermediate can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These are used for carrying out the reactions in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.
化学反应分析
Types of Reactions
4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohol derivatives.
科学研究应用
4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)-1-(4-chlorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol
- 4-(Dimethylamino)-1-(4-bromophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol
- 4-(Dimethylamino)-1-(4-methylphenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol
Uniqueness
4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H24FNO2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
4-(dimethylamino)-1-(4-fluorophenyl)-1-[2-(hydroxymethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C19H24FNO2/c1-21(2)13-5-12-19(23,16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22/h3-4,6-11,22-23H,5,12-14H2,1-2H3 |
InChI 键 |
DUSBBMJAULQSHT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCC(C1=CC=C(C=C1)F)(C2=CC=CC=C2CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
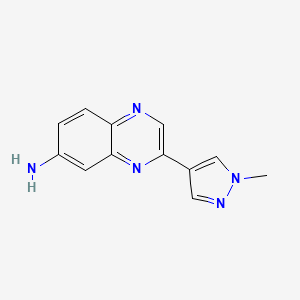





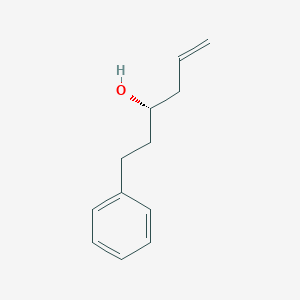
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
